1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid
Overview
Description
1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid is a chemical compound with a unique structure that includes a benzimidazole ring substituted with a methoxyethyl group and a carboxylic acid group
Scientific Research Applications
1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as antisense oligonucleotides, interact with specific mrna sequences to inhibit their expression .
Mode of Action
The mode of action of 1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid is likely similar to that of other antisense oligonucleotides. These molecules bind to their target mRNA sequences through Watson-Crick base pairing, which can inhibit the expression of the target gene . This interaction can induce a blockade in the transfer of genetic information from DNA to protein .
Biochemical Pathways
Antisense oligonucleotides can affect various biochemical pathways depending on the specific mrna targets they bind to .
Pharmacokinetics
Similar compounds, such as antisense oligonucleotides, are known to have high target affinity, metabolic stability, and favorable pharmacokinetic and -dynamic properties .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific mRNA targets it binds to. By inhibiting the expression of these targets, the compound could potentially alter cellular functions and processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of similar compounds, such as antisense oligonucleotides, can be affected by factors such as pH and temperature .
Preparation Methods
The synthesis of 1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid typically involves the following steps:
Formation of the Benzimidazole Ring: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the Methoxyethyl Group: This step involves the alkylation of the benzimidazole ring with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzimidazole ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid can be compared with other benzimidazole derivatives such as:
1H-Benzimidazole-5-carboxylic acid: Lacks the methoxyethyl group, which may result in different chemical and biological properties.
2-Methyl-1H-benzimidazole-5-carboxylic acid: Contains a methyl group instead of a methoxyethyl group, leading to variations in reactivity and applications.
1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid: The presence of a hydroxyethyl group instead of a methoxyethyl group can influence its solubility and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methoxyethyl)benzimidazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-16-5-4-13-7-12-9-6-8(11(14)15)2-3-10(9)13/h2-3,6-7H,4-5H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDUZPKRMANJER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1C=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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